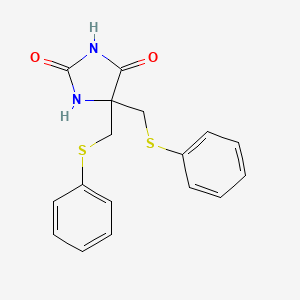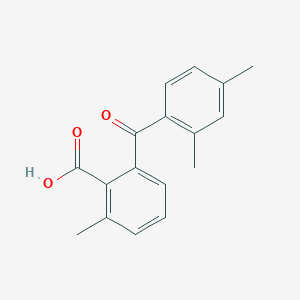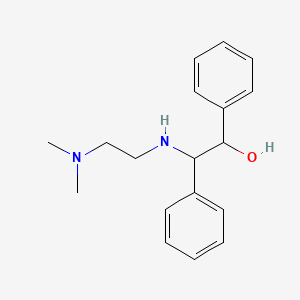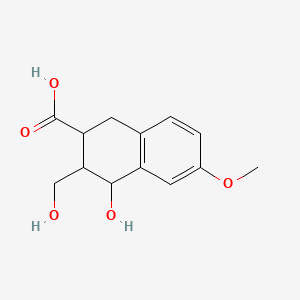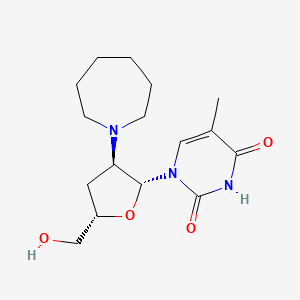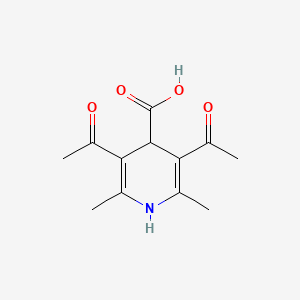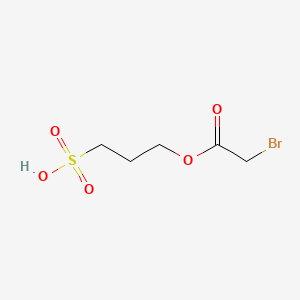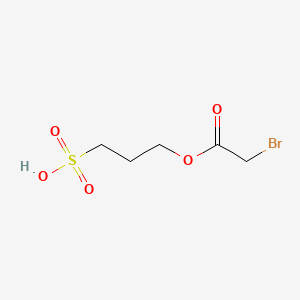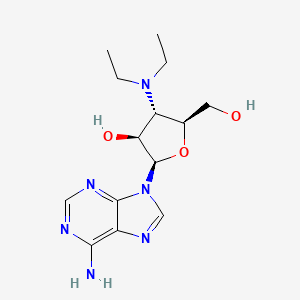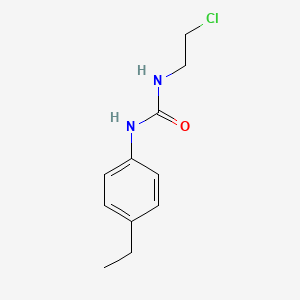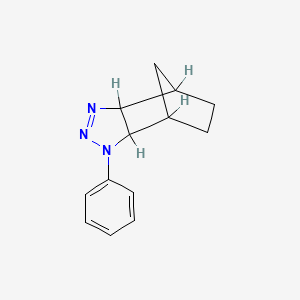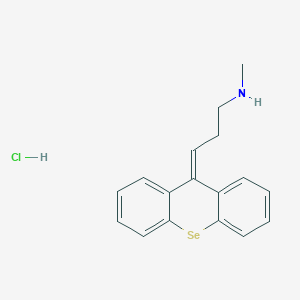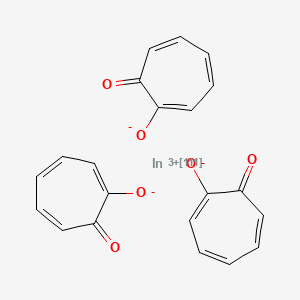
Indium-111 tropolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-111 tropolone is a neutral, lipid-soluble metal complex formed by the combination of indium-111 and tropolone. This compound is primarily used in the field of nuclear medicine, particularly for labeling platelets and leukocytes for diagnostic imaging purposes . Unlike other indium complexes, such as indium-111 oxine, this compound is soluble in isotonic saline, making it more convenient for medical applications .
Métodos De Preparación
The preparation of indium-111 tropolone involves the reaction of indium-111 chloride with tropolone in an isotonic saline solution. The labeling process can be performed in both acid-citrate-dextrose (ACD)-plasma and ACD-saline media within a short period, typically around two hours . The optimal concentration of tropolone for labeling is found to be 1 × 10^-4 M, and the labeling efficiency is higher at 37°C compared to room temperature .
Análisis De Reacciones Químicas
Indium-111 tropolone undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable complex structure.
Substitution Reactions: this compound can undergo substitution reactions where the tropolone ligand is replaced by other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other molecules, which is essential for its use in radiolabeling.
Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .
Aplicaciones Científicas De Investigación
Indium-111 tropolone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying the behavior of various chemical compounds.
Biology: Employed in labeling leukocytes and platelets to study their kinetics and distribution in the body.
Medicine: Utilized in diagnostic imaging to detect infections, inflammation, and other medical conditions.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .
Comparación Con Compuestos Similares
Indium-111 tropolone is often compared with other indium complexes, such as indium-111 oxine and gallium-68:
Indium-111 Oxine: Unlike this compound, indium-111 oxine requires dissolution in ethyl alcohol, making it less convenient for medical applications.
Gallium-68: Gallium-68 is another radiometal used in nuclear medicine, but it has a much shorter half-life compared to indium-111.
The uniqueness of this compound lies in its solubility in isotonic saline and its high labeling efficiency, making it a preferred choice for certain medical applications .
Propiedades
Número CAS |
80233-75-6 |
|---|---|
Fórmula molecular |
C21H15InO6 |
Peso molecular |
474.2 g/mol |
Nombre IUPAC |
indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4 |
Clave InChI |
KSMJSFRPGYWEOD-FZTWWWDYSA-K |
SMILES isomérico |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3] |
SMILES canónico |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



